2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol is a heterocyclic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and concentrated sulfuric acid (H₂SO₄) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) for reduction reactions.
Substituting agents: Various halides and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amine derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which can lead to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to varied applications.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate: Combines oxadiazole and furazan rings, used in energetic materials.
Properties
CAS No. |
1956318-55-0 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(5-amino-1,2,4-oxadiazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,9)3-7-4(6)10-8-3/h9H,1-2H3,(H2,6,7,8) |
InChI Key |
JTZUZKCTBZSTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.